molecular formula C7H15BrO B13157500 1-Bromo-4-ethoxy-2-methylbutane

1-Bromo-4-ethoxy-2-methylbutane

Cat. No.: B13157500
M. Wt: 195.10 g/mol
InChI Key: PIEFJHTXAGTGMW-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-methylbutane is an organic compound with the molecular formula C7H15BrO. It is a halogenated ether, characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethoxy-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 4-ethoxy-2-methylbutanol with hydrobromic acid (HBr) under acidic conditions. The reaction proceeds via the substitution of the hydroxyl group with a bromine atom, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-2-methylbutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 4-ethoxy-2-methyl-1-butene.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Products such as 4-ethoxy-2-methylbutanol, 4-ethoxy-2-methylbutanenitrile, or 4-ethoxy-2-methylbutylamine.

    Elimination Reactions: 4-Ethoxy-2-methyl-1-butene.

    Oxidation: 4-Ethoxy-2-methylbutanal or 4-ethoxy-2-methylbutanoic acid.

Scientific Research Applications

1-Bromo-4-ethoxy-2-methylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers. It serves as a substrate for investigating the mechanisms of enzymatic transformations.

    Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.

    Industry: In the chemical industry, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-methylbutane depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile.

    Elimination Reactions: The compound undergoes a β-elimination (E2) mechanism, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.

    Oxidation: The ethoxy group is oxidized through a series of electron transfer steps, resulting in the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

1-Bromo-4-ethoxy-2-methylbutane can be compared with other similar compounds, such as:

    1-Bromo-2-methylbutane: Lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.

    1-Bromo-4-methoxy-2-methylbutane: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and the types of reactions it undergoes.

    1-Bromo-4-ethoxybutane: Lacks the methyl group, which can affect its steric properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-4-ethoxy-2-methylbutane

InChI

InChI=1S/C7H15BrO/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3

InChI Key

PIEFJHTXAGTGMW-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C)CBr

Origin of Product

United States

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